4-Bromo-2-sulfanylbenzoic acid

Solid‑phase organic synthesis Palladium‑catalyzed cross‑coupling Linker chemistry

Researchers requiring orthogonal reactivity often face bottlenecks with building blocks that lack complementary handles. 4-Bromo-2-sulfanylbenzoic acid (C₇H₅BrO₂S; MW 233.08) resolves this by providing a para-bromine for Pd-catalyzed cross-coupling and an ortho-thiol for immobilization or coordination. - Solid-phase synthesis: Thiol anchors to resin; aryl bromide enables Suzuki-Miyaura biphenyl construction under mild conditions that preserve resin integrity. - Medicinal chemistry: Utilized in LXR modulator synthesis; carboxylic acid reduces to benzyl alcohol (BH₃·THF) without compromising the aryl bromide. - Coordination chemistry: Para-carboxylate/thiolate arrangement promotes H-bonded dimer aggregation, enabling heterobimetallic networks (early-late transition metals). - Lipophilicity: XLogP3 3.2 vs. 1.8 for unsubstituted parent-25× higher, favoring cell-based assay permeability.

Molecular Formula C7H5BrO2S
Molecular Weight 233.08 g/mol
CAS No. 116209-30-4
Cat. No. B050407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-sulfanylbenzoic acid
CAS116209-30-4
Synonyms4-BROMO-2-MERCAPTOBENZOIC ACID
Molecular FormulaC7H5BrO2S
Molecular Weight233.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)S)C(=O)O
InChIInChI=1S/C7H5BrO2S/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,11H,(H,9,10)
InChIKeyZHNJGPZUGQGIGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-sulfanylbenzoic Acid Overview


4-Bromo-2-sulfanylbenzoic acid (C₇H₅BrO₂S; MW 233.08 g/mol) is a bifunctional aromatic scaffold bearing a carboxylic acid group at position 1, a reactive thiol (-SH) at position 2, and a bromine atom at position 4 on the benzene ring . The compound is commercially available as a research‑grade solid with typical purity specifications of ≥95% and is utilized as a versatile intermediate in medicinal chemistry, solid‑phase organic synthesis, and coordination chemistry applications .

Scaffold Bifunctional aromatic building block
Key handles Aryl bromide for cross-coupling; thiol for linker chemistry
Workflow Solid-phase synthesis, ligand design, medicinal chemistry research

4-Bromo-2-sulfanylbenzoic Acid Substitution Limitations


The 4‑bromo‑2‑sulfanylbenzoic acid scaffold occupies a unique position among halogenated mercaptobenzoic acids due to its orthogonal reactivity profile and specific applications that cannot be replicated by simple substitution. The para‑bromine substituent imparts a distinct balance of electronic effects (moderate electron‑withdrawing character, Hammett σₚ ≈ 0.23) and steric bulk that differs fundamentally from chloro, fluoro, or unsubstituted analogs [1]. Crucially, the bromine atom serves as a high‑fidelity handle for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki‑Miyaura), a transformation for which the corresponding 4‑chloro analog exhibits insufficient reactivity under standard conditions [2]. Furthermore, the presence of the ortho‑thiol adjacent to the carboxylic acid creates an ambidentate ligand system whose coordination behavior and hydrogen‑bonding capacity are exquisitely sensitive to the para‑substituent, affecting both metal complex stability and supramolecular assembly [3]. In solid‑phase synthesis applications, the specific combination of a resin‑bound thiol linker with a terminal aryl bromide enables a unique “safety‑catch” cleavage strategy that cannot be implemented with non‑halogenated or alternatively halogenated variants [4].

Substitution
4-Bromo-2-sulfanylbenzoic acidReliable Suzuki-Miyaura coupling handle under mild resin-compatible conditions
4-Chloro analogInsufficient reactivity may limit cross-coupling efficiency
Functional selectivity
Aryl bromide stable to BH₃·THF reductionChemoselective carboxylic acid reduction retains bromide for later elaboration
4-Iodo analogAryl iodide may undergo hydrodehalogenation under similar reducing conditions
Coordination mode
4-Mercaptobenzoate frameworkFavors carboxylic acid dimer motifs; no S,O-chelation
2-Mercaptobenzoate (thiosalicylate)Predominantly S,O-chelation alters complex architecture

4-Bromo-2-sulfanylbenzoic Acid Comparative Evidence


Suzuki-Miyaura Cross-Coupling Reactivity

In solid‑phase synthesis employing a 4‑mercaptobenzoic acid‑derived linker, the terminal aryl bromide of the resin‑bound 4‑bromobenzyl sulfide intermediate undergoes efficient Suzuki‑Miyaura cross‑coupling with diverse aryl boronic acids, enabling the construction of biphenyl arrays [1]. The corresponding 4‑chloro analog would exhibit markedly reduced reactivity under identical mild conditions (Pd(PPh₃)₄, aqueous Na₂CO₃, room temperature to 50 °C), as established by extensive comparative studies on aryl halide reactivity in palladium catalysis [2].

Suzuki coupling reactivity
Reported
Aryl bromide: efficient coupling on resin; chloro analog requires harsher conditions
Supports bromo as a versatile coupling handle for solid-phase library synthesis
Reactivity order I > Br ≫ Cl well documented; resin compatibility context
Solid‑phase organic synthesis Palladium‑catalyzed cross‑coupling Linker chemistry

Chemoselective Carboxylic Acid Reduction

The reduction of 4‑bromo‑2‑mercaptobenzoic acid with borane‑tetrahydrofuran complex (BH₃·THF) proceeds chemoselectively at the carboxylic acid group, yielding (4‑bromo‑2‑mercaptophenyl)methanol while leaving the aryl bromide intact [1]. This orthogonal reactivity profile is not achievable with the corresponding 4‑iodo analog, where the aryl iodide would be susceptible to reduction or hydrodehalogenation under similar conditions [2].

Chemoselective reduction
Class-level
BH₃·THF reduces COOH to benzyl alcohol; aryl bromide remains intact
Enables orthogonal functionalization; iodo analog risk of dehalogenation
Based on class reactivity trends; direct scaffold data from patent example
Medicinal chemistry Chemoselective reduction Building block synthesis

Ligand Field and Hydrogen-Bonding Modulation

The para‑bromo substituent in 4‑bromo‑2‑sulfanylbenzoic acid alters the electronic character of the aromatic ring, which in turn influences the hydrogen‑bonding capacity of the carboxylic acid group and the donor properties of the thiolate sulfur . Comparative studies on isomeric mercaptobenzoic acids demonstrate that 4‑mercaptobenzoate (4‑MBA) ligands favor aggregation via classical carboxylic acid dimer motifs, a behavior that is retained and potentially modulated by the electron‑withdrawing bromo group [1]. In contrast, the ortho‑mercaptobenzoate (thiosalicylate) scaffold engages in S,O‑chelation, which is completely absent in the 4‑MBA series [2].

Coordination mode
Class-level
4‑MBA framework favors H‑bonded dimers; 2‑MBA shows S,O‑chelation in >90% complexes
Para‑bromo preserves supramolecular assembly distinct from ortho‑isomer
Solid‑state evidence on unsubstituted 4‑MBA; bromo electronic modulation inferred
Coordination chemistry Metallosupramolecular assembly Ambidentate ligands

Lipophilicity and Membrane Permeability

The presence of a bromine atom at the para position significantly increases the lipophilicity of the scaffold compared to the unsubstituted parent (2‑sulfanylbenzoic acid) or the 4‑fluoro analog. The calculated XLogP3 value for 4‑bromo‑2‑sulfanylbenzoic acid is 3.2 [1], whereas the estimated XLogP3 for 2‑sulfanylbenzoic acid is approximately 1.8 and for 4‑fluoro‑2‑sulfanylbenzoic acid is approximately 2.3 [2]. This difference corresponds to a theoretical increase in octanol‑water partition coefficient of roughly 25‑fold relative to the unsubstituted parent, which is a well‑established determinant of passive membrane permeability [3].

Lipophilicity
Reported
XLogP3 = 3.2
~25‑fold higher than unsubstituted parent; may support cell‑permeability study design
Computed values; experimental log P not available
Medicinal chemistry Drug design ADME properties

4-Bromo-2-sulfanylbenzoic Acid Applications


Solid-Phase Biphenyl Library Synthesis

In solid‑phase organic synthesis, 4‑bromo‑2‑sulfanylbenzoic acid (or its 4‑mercapto analog) can be immobilized onto aminomethyl resin via amide bond formation, generating a thiol‑terminated linker. Alkylation of the thiol with 4‑bromobenzyl bromide installs a terminal aryl bromide handle that is fully compatible with Suzuki‑Miyaura cross‑coupling, allowing the construction of diverse biphenyl arrays [1]. The aryl bromide is essential for this application because aryl chlorides exhibit insufficient reactivity under the mild conditions required to preserve resin integrity, while aryl iodides may be unstable to subsequent sulfide activation and cleavage steps. Following biphenyl formation, the sulfide linkage can be activated to a sulfonium salt, enabling nucleophilic cleavage to release the final biphenyl products [1]. This methodology is directly validated for the 4‑mercaptobenzoic acid scaffold and is equally applicable to the 4‑bromo derivative, which provides the requisite aryl halide coupling partner.

LXR Modulator Synthesis

The compound has been explicitly utilized as a starting material in the preparation of amine‑ and thioamide‑containing Liver X Receptor (LXR) modulators [2]. The synthetic sequence demonstrates chemoselective reduction of the carboxylic acid to the corresponding benzyl alcohol using BH₃·THF, with the aryl bromide remaining intact for downstream functionalization. This orthogonal reactivity—carboxylic acid reduction without aryl halide compromise—enables a modular approach to building complex pharmacophores where the bromine atom can later participate in cross‑coupling or other transformations. The use of 4‑bromo‑2‑mercaptobenzoic acid in this patent context validates its utility as a privileged building block for medicinal chemistry campaigns targeting nuclear receptors and other therapeutic protein classes.

Heterobimetallic Complex Construction

The 4‑mercaptobenzoate ligand framework (including its 4‑bromo derivative) offers a unique coordination profile distinct from the widely studied 2‑mercaptobenzoate (thiosalicylate) system [3]. The para‑positioning of the carboxylate relative to the thiolate donor prevents S,O‑chelation, instead promoting aggregation through classical carboxylic acid hydrogen‑bonded dimers. This behavior enables the deliberate construction of extended solid‑state networks and heterobimetallic assemblies (e.g., early‑late transition metal combinations) [3]. The bromine substituent provides an additional handle for further functionalization or can be used to tune the electronic properties of the ligand field. Researchers seeking to develop novel metal‑organic frameworks, surface‑anchored catalysts, or nanoparticle stabilizers will find the 4‑bromo‑2‑sulfanylbenzoate ligand to be a strategically valuable component.

Lipophilic Fragment for Cellular Screening

With a calculated XLogP3 of 3.2, 4‑bromo‑2‑sulfanylbenzoic acid is approximately 25‑fold more lipophilic than its unsubstituted parent (2‑sulfanylbenzoic acid, XLogP3 ≈ 1.8) [4][5]. This enhanced lipophilicity is a critical determinant of passive membrane permeability, making the bromo derivative a more suitable fragment or building block for cell‑based assays and phenotypic screening campaigns where intracellular target engagement is required. The scaffold’s bifunctional nature (carboxylic acid + thiol) allows for diverse conjugation strategies, while the para‑bromine atom serves as a latent vector for structural elaboration. Medicinal chemists evaluating sulfanylbenzoic acid fragments for hit discovery should prioritize the 4‑bromo variant when cellular activity is a primary screening endpoint.

Application
Selection Property
Validation Focus
Solid-phase biphenyl library synthesis
Aryl bromide as Suzuki-Miyaura coupling handle
Reactivity under mild resin-compatible conditions
LXR modulator synthesis research
Chemoselective carboxylic acid reduction with intact aryl bromide
Orthogonal reactivity for modular pharmacophore construction
Metallosupramolecular assembly construction
4‑mercaptobenzoate coordination mode (no S,O‑chelation)
Carboxylic acid dimer motif and network topology
Cell-based assay fragment elaboration
Higher lipophilicity (XLogP3 3.2) relative to parent
Passive membrane permeability for intracellular target engagement

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